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Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its nitrated derivatives are fundamental scaffolds in medicinal chemistry and
energetic materials research. The introduction of nitro groups onto the pyrazole ring
significantly influences the molecule's electronic properties, reactivity, and potential biological
activity. This document provides detailed experimental protocols for the regioselective nitration
of pyrazole to yield 4-nitropyrazole, 3,4-dinitropyrazole, and 3,4,5-trinitropyrazole. The
protocols are designed to be clear, concise, and reproducible for researchers in both academic
and industrial settings.

Data Presentation: Comparative Analysis of
Pyrazole Nitration Protocols

The following tables summarize the quantitative data for various methods of pyrazole nitration,
allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 4-Nitropyrazole
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Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct
Nitration[1]

Materials:

Pyrazole

Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (90%)

Fuming Sulfuric Acid (20% Oleum)

e Ice

Procedure:

e To a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11
mL (0.21 mol) of concentrated sulfuric acid.

e While stirring, slowly add 6.8 g (0.1 mol) of pyrazole. Continue stirring at room temperature
for 30 minutes to form pyrazole sulfate.

e In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to
fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric
acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

o Cool the flask containing the pyrazole sulfate in an ice-water bath.

» Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the temperature
below 10 °C.

 After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.

e Pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.
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o Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry
to obtain 4-nitropyrazole.

Characterization of 4-Nitropyrazole:

Appearance: White solid.
e 1H NMR (DMSO-de): Chemical shifts will be observed for the pyrazole ring protons.

e 13C NMR (DMSO-ds): Signals corresponding to the carbon atoms of the pyrazole ring will be
present.[5]

e IR (KBr, cm~1): Characteristic peaks for N-H stretching, C=C and C=N stretching, and NOz
stretching (symmetric and asymmetric) will be observed.

e Mass Spectrometry (El): The molecular ion peak [M]* will be observed at m/z 113.[6][7]

Protocol 2: Synthesis of 3,4-Dinitropyrazole from 3-
Nitropyrazole[2]

Materials:

3-Nitropyrazole

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (98%)

e Ice

Procedure:

 In a round-bottom flask, dissolve 3-nitropyrazole in concentrated sulfuric acid.
e Cool the mixture in an ice bath.

« Slowly add concentrated nitric acid dropwise while maintaining the temperature between 0-5
°C. The molar ratio of 3-nitropyrazole to nitric acid should be 1:2.
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 After the addition is complete, raise the temperature to 55-60 °C and stir for 1 hour.
o Carefully pour the reaction mixture onto crushed ice.

o Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield
3,4-dinitropyrazole.

Characterization of 3,4-Dinitropyrazole:

Appearance: Yellowish solid.

e 'H NMR (DMSO-de): A singlet for the remaining proton on the pyrazole ring will be observed.
[8]

e 13C NMR (DMSO-ds): Signals for the carbon atoms of the dinitrated pyrazole ring will be
present.[8]

e IR (KBr, cm~1): Characteristic absorptions for N-H stretching, and strong peaks for symmetric
and asymmetric stretching of the two NOz groups will be visible.[3][9]

e Mass Spectrometry: The molecular ion peak will be observed, along with characteristic
fragmentation patterns.[3]

Protocol 3: Synthesis of 3,4,5-Trinitropyrazole (TNP)
from 4-Chloro-1H-pyrazole[4]

This is a multi-step synthesis. The first step involves the dinitration of 4-chloro-1H-pyrazole.
Step 1: Synthesis of 4-Chloro-3,5-dinitro-1H-pyrazole

Materials:

e 4-Chloro-1H-pyrazole

o Concentrated Sulfuric Acid (98%)

o Concentrated Nitric Acid (70%)
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o Ethyl Acetate (EtOAC)

¢ Sodium Sulfate (NazS0a)
e |ce

Procedure:

» Dissolve 15.6 g (0.12 mol) of 4-chloro-1H-pyrazole in 190 mL of concentrated sulfuric acid in
a flask.

e Add 20 mL of concentrated nitric acid dropwise at a temperature of 15-25 °C.
e Slowly heat the mixture to 100 °C and stir for 5 hours.

e Pour the reaction mixture into 1 L of ice water.

o Extract the product with ethyl acetate.

» Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure to obtain a light yellow solid.

Step 2: Synthesis of 3,5-Dinitro-1H-pyrazol-4-amine
Step 3: Synthesis of 3,4,5-Trinitro-1H-pyrazole (HTNP)

Characterization of 3,4,5-Trinitropyrazole:

1H NMR (DMSO-de): & = 9.61 (s, 1H), 8.78 (s, 1H).[1]

13C NMR (DMSO-de): & = 151.15, 147.29, 142.20, 122.49 ppm.[1]

IR (KBr, cm~1): v = 3355, 3288, 3138, 1697, 1523, 1516, 1458, 1317, 1230, 962, 846, 623.[1]

Mass Spectrometry (ESI-): m/z = 201.98 [C3NsOs]~.[1]

Mandatory Visualization
Reaction Workflow and Mechanism
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The following diagrams illustrate the experimental workflow for the synthesis of nitropyrazoles
and the general mechanism of electrophilic aromatic substitution.
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Caption: Experimental workflow for the synthesis and characterization of nitropyrazoles.
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Caption: General mechanism of electrophilic aromatic substitution for pyrazole nitration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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